molecular formula C9H12N2O2 B1404825 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1375472-21-1

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No. B1404825
CAS RN: 1375472-21-1
M. Wt: 180.2 g/mol
InChI Key: JTJIZTHEGKQKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid” is a heterocyclic compound. It is also known as IMPY. The InChI code for this compound is 1S/C9H12N2O2/c1-6-10-8(9(12)13)7-4-2-3-5-11(6)7;/h2-5H2,1H3,(H,12,13) .


Molecular Structure Analysis

The molecular weight of “3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid” is 216.67 g/mol. The InChI code provides a textual representation of the molecular structure .

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound is utilized in pharmaceutical research due to its potential as a building block for drug development. Its structure is conducive to binding with various biological targets, which can be exploited to create new medications with specific actions, such as enzyme inhibitors or receptor agonists .

Material Science

In material science, the compound’s unique chemical properties may be used to synthesize novel materials with specific characteristics, such as enhanced durability or conductivity. It could serve as a precursor for the development of new polymers or coatings .

Analytical Chemistry

As an analytical standard, this compound aids in the calibration of instruments and the validation of analytical methods. It can be used to ensure the accuracy and precision of chromatographic or spectroscopic measurements .

Biological Studies

In biological studies, the compound can be used to probe the function of enzymes and receptors. By observing how it interacts with these biological molecules, researchers can gain insights into their mechanisms of action and roles in various physiological processes .

Chemical Synthesis

This compound is valuable in chemical synthesis as an intermediate. It can be used to create a wide range of other chemical compounds through various synthetic routes, enabling the exploration of new chemical spaces .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be investigated for their potential use as pesticides or herbicides. Its chemical structure could be modified to target specific pests or weeds, reducing the impact on non-target species .

Environmental Science

The compound’s derivatives could be used in environmental science to develop sensors or indicators for pollutants. Its reactivity with certain contaminants could lead to colorimetric or luminescent changes, providing a visual indication of pollution levels .

Catalysis

In catalysis, this compound might serve as a ligand for catalysts that facilitate important chemical reactions. Its ability to coordinate with metals can be harnessed to create more efficient and selective catalyst systems .

Each of these applications demonstrates the versatility of “3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid” in scientific research. The compound’s structural features make it a valuable tool across various fields of study. The information provided here is based on the compound’s known properties and potential uses as inferred from related scientific literature and databases .

properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-10-8(9(12)13)7-4-2-3-5-11(6)7/h2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJIZTHEGKQKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
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3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
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3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
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3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
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3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 6
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3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid

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